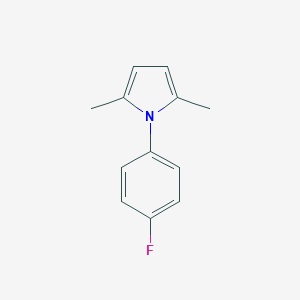

1-(4-Fluorophenyl)-2,5-dimethylpyrrole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWFQKZWZOYVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Fluorophenyl 2,5 Dimethylpyrrole and Its Derivatives

Classical and Modified Cyclization Approaches to the Pyrrole (B145914) Core

The construction of the pyrrole ring remains a cornerstone of heterocyclic chemistry, with several classical methods still in widespread use, often with significant modern refinements.

Paal-Knorr Condensation and its Refinements for 1-(4-Fluorophenyl)-2,5-dimethylpyrrole Synthesis

The Paal-Knorr synthesis is arguably the most straightforward and widely utilized method for the preparation of pyrroles. wikipedia.orgalfa-chemistry.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. wikipedia.org For the synthesis of this compound, the reaction employs 2,5-hexanedione (B30556) and 4-fluoroaniline (B128567).

The mechanism, investigated in detail by Amarnath et al., involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal. wikipedia.org This is followed by a second attack on the other carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org

Refinements and Green Chemistry Approaches: Classical Paal-Knorr conditions often require prolonged heating in acid, which can be harsh and lead to byproducts. tandfonline.comtandfonline.com Modern refinements focus on milder conditions, improved yields, and environmentally benign protocols. tandfonline.comtandfonline.com

Catalyst-Free and Solvent-Free Conditions: Remarkably, the reaction between 2,5-hexanedione and various anilines has been shown to proceed efficiently at room temperature without any catalyst or solvent, offering an exceptionally green synthetic route. rsc.org This approach provides excellent yields for a range of N-derivatized pyrroles. rsc.org

Water as a Green Solvent: Water has been effectively used as a solvent for the Paal-Knorr condensation, providing good to excellent yields of N-substituted 2,5-dimethyl pyrroles. researchgate.net Reactions are typically conducted at elevated temperatures (e.g., 100°C) for short durations. researchgate.net

Lewis and Brønsted Acid Catalysis: A variety of acid catalysts have been employed to accelerate the reaction under milder conditions. These include Lewis acids like iron(III) chloride, and solid-supported Brønsted acids such as silica-supported sulfuric acid, which allow for high yields, short reaction times, and easy catalyst recovery. rgmcet.edu.inorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to accelerate the Paal-Knorr reaction, significantly reducing reaction times from hours to minutes and often improving yields. rgmcet.edu.in This technique has been applied to synthesize a wide array of polysubstituted pyrroles. rgmcet.edu.in

Table 1: Representative Paal-Knorr Syntheses of N-Aryl-2,5-dimethylpyrroles This table presents data for analogous reactions, illustrating the general conditions applicable to the synthesis of this compound.

| Amine Reactant | Conditions | Yield | Reference |

|---|---|---|---|

| Aniline | 2,5-Hexanedione, Water, 100°C, 15 min | 95% | researchgate.net |

| Benzylamine | 2,5-Hexanedione, Water, 100°C, 15 min | 98% | researchgate.net |

| p-Toluidine | 2,5-Hexanedione, Water, 100°C, 15 min | 96% | researchgate.net |

| Various Anilines | 2,5-Hexanedione, Catalyst- and Solvent-Free, Room Temp., 24h | Excellent | rsc.org |

| Various Amines | 1,4-Diketones, Acetic Acid, Microwave, 120-150°C, 2-10 min | 65-89% | rgmcet.edu.in |

Hantzsch Pyrrole Synthesis and Adaptations

The Hantzsch pyrrole synthesis is another classical, multi-component reaction that offers a versatile route to substituted pyrroles. The traditional method involves the reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. To synthesize this compound, the reactants would logically be 4-fluoroaniline, an appropriate α-haloketone, and a β-ketoester that can provide the 2,5-dimethyl substitution pattern.

Recent advancements have expanded the scope of the Hantzsch synthesis. For instance, a visible-light-mediated version allows for the synthesis of 2,5-diaryl-substituted pyrroles under ambient conditions. organic-chemistry.org This method uses a photosensitizer to generate radicals from α-bromo ketones, which then react with enamines (formed in situ from the amine and β-ketoester) to yield the pyrrole. organic-chemistry.org While traditionally used for dihydropyridines, the Hantzsch reaction has been adapted for N-aryl-dihydropyridines by substituting ammonia with anilines, showcasing its flexibility for incorporating N-aryl groups. nih.gov

Piloty-Robinson Pyrrole Synthesis Variants

The Piloty-Robinson synthesis traditionally involves the reaction of hydrazine (B178648) with two equivalents of an aldehyde or ketone, which, upon heating with an acid catalyst, rearranges to form a pyrrole. researchgate.net The mechanism proceeds through the formation of an azine, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement.

While the classic approach often uses harsh conditions and leads to N-H pyrroles, modern variants have improved its utility. A significant adaptation involves the acylation of the azine intermediate, followed by a thermally induced rearrangement and cyclization. nih.gov This modification allows for the synthesis of N-acyl pyrroles, which can be subsequently hydrolyzed to the free N-H pyrroles. nih.gov Microwave assistance has been shown to dramatically reduce reaction times for this process. nih.gov However, the direct synthesis of N-aryl pyrroles like this compound via this method is less common, as it typically starts with hydrazine rather than a substituted arylhydrazine. psu.edu

Modern Catalytic and Green Chemistry Approaches

The development of novel catalytic systems has opened new avenues for pyrrole synthesis, often providing higher efficiency, selectivity, and milder reaction conditions than classical methods.

Metal-Catalyzed Cycloaddition Reactions (e.g., Rh(II), Gold-catalyzed)

Transition metal catalysis offers powerful tools for constructing heterocyclic rings. Both rhodium and gold catalysts have been employed in sophisticated cycloaddition and cascade reactions to form pyrrole derivatives.

Rhodium(II) Catalysis: Chiral-at-metal rhodium Lewis acids have been used to catalyze the highly atroposelective alkylation of N-arylpyrroles. escholarship.org While the focus of such research is often on asymmetric synthesis, the core reaction demonstrates a rhodium-catalyzed functionalization of the pyrrole ring. escholarship.org Other rhodium-catalyzed reactions, such as the annulation of 2-aroylpyrroles with diazoesters, showcase the metal's ability to facilitate complex bond formations leading to fused pyrrole systems. rsc.org These examples illustrate the potential of rhodium catalysis in pyrrole chemistry, although a direct cycloaddition for simple N-arylpyrroles is part of a broader repertoire of more complex transformations.

Gold Catalysis: Gold catalysts are particularly effective in activating alkynes and allenes for nucleophilic attack. Gold(I)-catalyzed cycloadditions, for instance between 1,1-difluoroallenes and enones, demonstrate the power of gold to mediate the formation of six-membered rings, a principle that can be extended to other heterocycles. rsc.org More directly relevant is the gold-catalyzed synthesis of polycarbocyclic frameworks through a cascade reaction involving a β-aryl gold-carbene intermediate that acts as a 4-carbon synthon in a [4+2]-cycloaddition. nih.gov While these methods are highly advanced and often targeted at complex molecular architectures, they underscore the capability of gold catalysts to orchestrate the assembly of substituted ring systems.

Van Leusen [3+2] Cycloaddition for Pyrrole Derivative Synthesis

The Van Leusen pyrrole synthesis is a powerful modern method based on the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor (an electron-deficient alkene). nih.govorganic-chemistry.org This reaction is highly versatile for creating polysubstituted pyrroles. nih.govmdpi.com

The mechanism starts with the base-induced deprotonation of TosMIC to form a carbanion. nih.gov This anion then attacks the α,β-unsaturated compound, initiating a sequence of intramolecular cyclization and elimination of the tosyl group to form the pyrrole ring. nih.gov To synthesize a derivative of this compound, one could envision a reaction pathway starting with an appropriately substituted α,β-unsaturated ketone or ester that already contains the 4-fluorophenyl group. The TosMIC would provide the nitrogen and two carbons of the pyrrole ring, while the Michael acceptor provides the remaining two carbons and their substituents. mdpi.com This method is particularly attractive due to its operational simplicity and the wide availability of starting materials. nih.gov

Green Synthesis Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This involves the use of alternative reaction media, energy sources, and catalytic systems.

Performing reactions under solvent-free or "neat" conditions is a cornerstone of green synthesis, as it eliminates solvent waste, which is a major contributor to chemical pollution. The Paal-Knorr synthesis of N-substituted pyrroles is well-suited to this approach. The reaction between 2,5-hexanedione and an amine can be conducted by simply heating the neat mixture of reactants, sometimes in the presence of a solid catalyst. researchgate.netacs.org For the synthesis of this compound, this would involve heating a mixture of 4-fluoroaniline and 2,5-hexanedione. The use of heterogeneous catalysts in these solvent-free systems is particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. rsc.orgscispace.com

Table 1: Examples of Solvent-Free Paal-Knorr Pyrrole Synthesis

| Amine | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Cu@imine/Fe₃O₄ MNPs | 80 | 15 min | 95 | rsc.orgscispace.com |

| Benzylamine | Bromodimethylsulfonium bromide | Room Temp | 25 min | 96 | researchgate.net |

| Various primary amines | No catalyst | 50-75 | 1-24 h | High | acs.org |

| 4-Fluoroaniline (projected) | FePO₄ | 80-100 | N/A | High |

This table presents data for the synthesis of various pyrrole derivatives to illustrate the general applicability of the methodology.

Microwave irradiation has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. nih.gov Microwave energy promotes efficient and uniform heating of the reaction mixture, which can accelerate reaction rates, often by orders of magnitude. shd-pub.org.rs In the context of synthesizing this compound, a mixture of 4-fluoroaniline and 2,5-hexanedione, potentially with a catalytic amount of acid or a solid support, can be subjected to microwave irradiation. mdpi.com This approach is often combined with solvent-free conditions to further enhance its green credentials, leading to rapid and efficient synthesis with a simple workup procedure. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Synthesis Target | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole-5-carboxamides | Conventional | Reflux | 6-10 h | 65-78 | nih.gov |

| Pyrazole-5-carboxamides | Microwave | 140°C | 5-10 min | 75-88 | nih.gov |

| 1,4-dihydropyridine nucleosides | Conventional | 50°C | 30 min | 42 | nih.gov |

| 1,4-dihydropyridine nucleosides | Microwave | 50°C (Solvent-free) | 4 min | 96 | nih.gov |

This table illustrates the rate enhancement typical of microwave-assisted synthesis for related heterocyclic compounds.

The use of nano-catalysts represents a significant advancement in chemical synthesis, offering high catalytic activity due to their large surface-area-to-volume ratio. jsynthchem.com For the Paal-Knorr synthesis of pyrroles, various nano-catalysts have been developed that are highly efficient, robust, and recyclable. rsc.org For instance, copper oxide (CuO) nanoparticles have been shown to effectively catalyze the one-pot synthesis of polysubstituted pyrroles. academie-sciences.fr Magnetic nanoparticles, such as copper-functionalized magnetite (Cu@imine/Fe₃O₄ MNPs), are particularly attractive as they combine high catalytic activity with the practical advantage of easy separation from the reaction mixture using an external magnet. rsc.orgscispace.com This simplifies product purification and allows for the catalyst to be reused multiple times without a significant loss of activity, aligning perfectly with the principles of green chemistry. rsc.orgjsynthchem.com

Table 3: Nano-Catalysts in Paal-Knorr Synthesis

| Catalyst | Reaction | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Cu@imine/Fe₃O₄ MNPs | Aldehyde + Amine + Diketone | Solvent-free, 80°C | High yield, short reaction time, reusable (6 runs) | rsc.orgscispace.com |

| CuO nanoparticles | Aldehyde + Amine + β-keto ester | Nitromethane, 100-105°C | Efficient, reusable | academie-sciences.fr |

| Fe₃O₄@SiO₂-NH₂@TCT-Guanidine | Aldehyde + Malononitrile + Hydrazine | Aqueous medium, Room Temp | Environmentally benign, high yield, magnetically separable | jsynthchem.com |

This table highlights various nanocatalyst systems used for synthesizing pyrroles and related heterocycles.

A key tenet of green chemistry is the use of renewable feedstocks. acs.org While many syntheses rely on petroleum-derived starting materials, there is a growing effort to utilize bio-sourced molecules. In the context of pyrrole synthesis, this can involve using platform molecules derived from the manipulation of lignocellulosic biomass. acs.org For example, studies have shown the sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives from bio-sourced 3-hydroxy-2-pyrones reacting with primary amines. acs.org These reactions can proceed under mild, neat conditions (50–75 °C) without any catalyst, or in aqueous solutions at room temperature, to give pyrroles in high yields. acs.org This approach circumvents the need for the traditional 1,4-dicarbonyl component, offering a greener pathway to the pyrrole core structure that could potentially be adapted for derivatives like this compound.

Direct Functionalization and Nucleophilic Substitution Strategies

Beyond the initial synthesis of the pyrrole ring, further functionalization is often required. Nucleophilic aromatic substitution (SₙAr) is a powerful method for forming C-N, C-O, and C-C bonds on aromatic rings, particularly those activated by electron-withdrawing groups. nih.govresearchgate.net

The high electronegativity of fluorine makes polyfluorinated arenes, such as octafluorotoluene (B1221213) and pentafluorobenzonitrile, highly susceptible to nucleophilic attack. nih.gov This allows for the displacement of a fluoride (B91410) ion by a suitable nucleophile in an SₙAr reaction. A pyrrole, such as 2,5-dimethylpyrrole, can be deprotonated with a base to form a pyrrolide anion, which can then act as a potent N-nucleophile.

This nucleophilic pyrrolide can attack a polyfluorinated benzene (B151609) ring to form a new C-N bond. The reaction is highly regioselective, with substitution typically occurring at the para position to the most activating group due to both electronic and steric factors. nih.govresearchgate.net For example, the reaction of phenothiazine (B1677639) (an N-nucleophile) with octafluorotoluene results in selective substitution at the C-4 position, para to the trifluoromethyl group. nih.gov A similar principle would apply to the reaction of a pyrrole nucleophile with a polyfluorinated benzene, providing a direct, metal-free method to synthesize highly functionalized aryl-pyrrole structures. Recent advances have also enabled the SₙAr of unactivated fluoroarenes using organic photoredox catalysis, expanding the scope of this reaction to less electron-deficient rings under mild conditions. nih.gov

Table 4: Examples of SₙAr Reactions on Polyfluoroarenes

| Polyfluoroarene | Nucleophile | Base / Catalyst | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 96 | nih.gov |

| Pentafluorobenzonitrile | Phenothiazine | K₂CO₃ | DMF | 91 | researchgate.net |

| 1,3-Dicyano-2,4,5,6-tetrafluorobenzene | Carbazole | NaH | N/A | High | nih.gov |

| 4-Fluorotoluene (unactivated) | Pyrazole | Xanthylium photocatalyst | MeCN | 80 | nih.gov |

This table shows examples of SₙAr reactions where various nucleophiles displace fluoride from activated and unactivated fluoroarenes.

Derivatization Strategies at the Pyrrole Core and Phenyl Substituent

The structural framework of this compound presents two primary sites for chemical modification: the electron-rich pyrrole ring and the substituted phenyl group. Derivatization at these positions allows for the synthesis of a diverse library of analogues with tailored electronic and steric properties. Advanced synthetic methodologies have been developed to selectively functionalize both the heterocyclic core and the aromatic substituent, enabling the exploration of structure-activity relationships for various applications.

Functionalization of the Pyrrole Core

The pyrrole ring in 1-aryl-2,5-dimethylpyrroles is highly activated towards electrophilic substitution, primarily at the C3 and C4 positions. The electron-donating nature of the nitrogen atom and the alkyl groups enhances the nucleophilicity of the ring, making it susceptible to a range of electrophilic reagents.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.orgucmerced.edu The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov This electrophilic species then attacks the pyrrole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the corresponding aldehyde. organic-chemistry.orgucmerced.edu For 1-aryl-2,5-dimethylpyrroles, formylation is expected to occur at the C3 position due to the directing effects of the substituents. The reaction conditions, including temperature and the ratio of reagents, can be optimized to achieve high yields. organic-chemistry.org

Friedel-Crafts Acylation: Friedel-Crafts acylation provides a direct route to the synthesis of pyrrolyl ketones. This reaction involves the treatment of the pyrrole substrate with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, in the presence of a Lewis acid catalyst. acs.orgyoutube.com For instance, the acylation of 1-phenyl-2,5-dimethylpyrrole has been studied, demonstrating the feasibility of introducing acyl groups onto the pyrrole nucleus. acs.org The choice of Lewis acid and reaction conditions can influence the regioselectivity and yield of the acylation. nih.gov It has been noted that in some cases, the reaction can lead to a mixture of 2- and 3-acyl products, with the ratio being dependent on the specific Lewis acid and substrates used. nih.gov

A summary of representative electrophilic substitution reactions on the pyrrole core of 1-aryl-2,5-dimethylpyrrole analogues is presented below:

| Reaction | Reagents and Conditions | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis Acid | 3-Acyl-1-aryl-2,5-dimethyl-1H-pyrrole |

Nitration: The introduction of a nitro group onto the pyrrole ring can be achieved using various nitrating agents. A common method involves the use of nitric acid in the presence of acetic anhydride. This reaction typically proceeds under mild conditions to afford the corresponding nitro-substituted pyrrole.

Functionalization of the Phenyl Substituent

The 4-fluorophenyl group of the title compound offers a handle for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring is susceptible to displacement by strong nucleophiles, a reaction driven by the electron-withdrawing nature of the aromatic system and facilitated by the stability of the Meisenheimer intermediate. libretexts.org This strategy allows for the introduction of a wide range of functional groups, including amines and alkoxides. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent. masterorganicchemistry.comyoutube.com For example, the reaction with amines can be used to synthesize N,N-dimethylaniline derivatives from the corresponding aryl fluorides. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The versatility of palladium catalysis provides a powerful platform for the derivatization of the phenyl ring. nih.govyoutube.comrsc.orgelsevierpure.com By first converting the fluoro-substituent to a more reactive group like a bromo or iodo functionality, a variety of cross-coupling reactions can be employed.

Suzuki Coupling: This reaction enables the formation of new carbon-carbon bonds by coupling an organoboron reagent with an aryl halide in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine. It is a highly versatile method for synthesizing a wide array of substituted anilines under relatively mild conditions.

The following table summarizes key derivatization strategies for the phenyl substituent:

| Reaction | Reagents and Conditions | Product |

| Nucleophilic Aromatic Substitution (Amination) | Amine, Base, High Temperature | 1-(4-Aminophenyl)-2,5-dimethyl-1H-pyrrole derivative |

| Nucleophilic Aromatic Substitution (Hydroxylation) | Hydroxide source, High Temperature | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole |

| Suzuki Coupling (from bromo-analogue) | Boronic acid, Pd catalyst, Base | 1-(4-Aryl/alkyl-phenyl)-2,5-dimethyl-1H-pyrrole |

| Buchwald-Hartwig Amination (from bromo-analogue) | Amine, Pd catalyst, Base | 1-(4-Aminophenyl)-2,5-dimethyl-1H-pyrrole derivative |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Fluorophenyl 2,5 Dimethylpyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Analysis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole

Detailed ¹H and ¹³C NMR data for this compound could not be located. An analysis would typically involve:

¹H NMR: Identification of signals corresponding to the methyl protons (CH₃) on the pyrrole (B145914) ring, the vinylic protons on the pyrrole ring (C-H), and the aromatic protons on the 4-fluorophenyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, and coupling constants (J) would reveal connectivity between adjacent protons, particularly the characteristic splitting patterns of the A'A'B'B' system of the para-substituted phenyl ring.

¹³C NMR: Identification of distinct carbon signals for the methyl groups, the pyrrole ring carbons (C2/C5 and C3/C4), and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom would exhibit a large one-bond coupling (¹JCF), a hallmark of fluorinated aromatic compounds.

Two-Dimensional (2D) NMR Experiments (e.g., HETCOR, HMBC) for Connectivity and Stereochemistry

Specific 2D NMR experimental data for this compound are not available in the searched literature. Such experiments are crucial for unambiguous structural assignment:

HETCOR (Heteronuclear Correlation): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). For instance, it would link the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in confirming the connectivity between the fluorophenyl ring and the pyrrole nitrogen by showing correlations between the phenyl protons and the C2/C5 carbons of the pyrrole ring.

Solid-State NMR Applications

No literature pertaining to the solid-state NMR analysis of this compound was found. Solid-state NMR is used to study the structure and dynamics of molecules in the solid phase, providing insights into polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution-state NMR.

¹⁹F NMR for Fluorine-Containing Analogues

While ¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, specific data for this compound is unavailable. A ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. Its chemical shift would be highly sensitive to the electronic environment and could be used to confirm the purity and identity of the compound.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

A specific, published FTIR spectrum for this compound could not be located. A typical FTIR analysis would identify characteristic absorption bands corresponding to:

C-H stretching: From the methyl and aromatic/pyrrole C-H bonds.

C=C stretching: From the aromatic and pyrrole rings.

C-N stretching: Associated with the pyrrole ring and the bond to the phenyl group.

C-F stretching: A strong, characteristic band for the carbon-fluorine bond on the phenyl ring.

Ring vibrations: Characteristic bands for the substituted pyrrole and benzene (B151609) rings in the fingerprint region.

Without access to primary spectral data, further detailed analysis as required by the prompt is not possible.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When a molecule is irradiated with a monochromatic light source, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the energy of the molecule's vibrational modes. The Raman activity of a particular vibration depends on the change in the polarizability of the molecule's electron cloud during that vibration. libretexts.org

For this compound, the Raman spectrum is expected to show characteristic bands corresponding to its distinct structural components: the 2,5-dimethylpyrrole ring and the 4-fluorophenyl group. Key vibrational modes would include:

Phenyl Ring Modes: The phenyl group gives rise to several strong and sharp bands. Phenyl ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, are typically observed in the 1000-1050 cm⁻¹ region. nih.gov Other characteristic vibrations include in-plane C-H bending and C=C stretching of the aromatic ring. strath.ac.uk

Pyrrole Ring Modes: The pyrrole ring also has characteristic vibrational frequencies, including C-N and C=C stretching modes.

C-F Vibration: A band corresponding to the C-F stretching vibration is expected, providing clear evidence of the fluorine substituent on the phenyl ring.

Methyl Group Vibrations: The two methyl groups attached to the pyrrole ring will exhibit symmetric and asymmetric C-H stretching and bending vibrations.

Table 1: Predicted Key Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Phenyl Ring Breathing | ~1000 - 1050 | 4-Fluorophenyl Ring |

| Aromatic C=C Stretch | ~1590 - 1610 | 4-Fluorophenyl Ring |

| Pyrrole Ring Stretch | ~1380 - 1450 | 2,5-dimethylpyrrole Ring |

| C-F Stretch | ~1200 - 1250 | C-F Bond |

| Methyl C-H Bending | ~1375 - 1470 | -CH₃ Groups |

X-ray Crystallography for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto a single, high-quality crystal. nih.gov The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with high precision.

While the complete crystal structure of this compound itself is not publicly documented, analysis of closely related N-arylpyrrole structures provides significant insight into its expected molecular geometry. researchgate.netmdpi.com For instance, the crystal structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine reveals key details about the pyrrole moiety. researchgate.net Similarly, studies on other N-substituted pyrroles and fluorophenyl-containing pyrazole derivatives offer data on typical bond lengths and the spatial relationship between the aromatic rings. mdpi.comresearchgate.net

A crucial parameter in N-arylpyrroles is the dihedral angle between the plane of the pyrrole ring and the plane of the N-aryl substituent. This angle is determined by the balance between steric hindrance from the substituents (in this case, the methyl groups) and the electronic effects of π-conjugation between the two rings. In many N-arylpyrroles, the rings are significantly twisted out of planarity.

Table 2: Representative Crystallographic Data for a Related N-Aryl Heterocycle

| Parameter | Value (for C₁₇H₁₄N₂OFCl) researchgate.net | Description |

|---|---|---|

| Crystal System | Triclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | P-1 | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.2387 | Unit cell dimension. |

| b (Å) | 9.764 | Unit cell dimension. |

| c (Å) | 10.644 | Unit cell dimension. |

| α (°) | 72.023 | Unit cell angle. |

| β (°) | 72.770 | Unit cell angle. |

| γ (°) | 78.581 | Unit cell angle. |

| Volume (ų) | 772.5 | Volume of the unit cell. |

| Z | 2 | Number of molecules per unit cell. |

Note: Data is for 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, a related fluorophenyl-containing heterocyclic compound, to illustrate typical crystallographic parameters. researchgate.net

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk powder sample. creative-biostructure.com Unlike SCXRD, which requires a single perfect crystal, PXRD provides a diffraction pattern that is characteristic of the crystalline phases present in the entire sample. creative-biostructure.com This makes it an essential tool for identifying different crystalline forms (polymorphs) of a compound. creative-biostructure.comrigaku.com

Polymorphs are different crystal structures of the same chemical compound, which can have distinct physical properties such as melting point, solubility, and stability. rigaku.com In solid-state studies, PXRD is used to:

Identify the crystalline form of a synthesized batch by comparing its diffraction pattern to known standards. rigaku.com

Assess the purity of a sample by detecting the presence of other crystalline phases or amorphous content.

Monitor solid-state transformations , such as changes in polymorphism due to temperature, pressure, or humidity. americanpharmaceuticalreview.com

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique pattern of peaks at specific 2θ values, acting as a "fingerprint" for that polymorph. creative-biostructure.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

For this compound (C₁₂H₁₂FN), the calculated exact molecular weight is approximately 189.0954 amu. In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺) at m/z ≈ 189.

The fragmentation of the molecular ion provides valuable structural information. Based on the analysis of related compounds like 1-(4-Chlorophenyl)-2,5-dimethylpyrrole and 1-Phenyl-2,5-dimethylpyrrole, the fragmentation of this compound is expected to proceed through several key pathways. nih.govnih.gov The molecular ion peak is often the base peak (the most intense peak), indicating its relative stability. nih.gov Common fragmentation pathways for N-arylpyrroles involve cleavage of the bond between the two rings or loss of substituents. arkat-usa.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (approx.) | Ion Fragment | Proposed Origin |

|---|---|---|

| 189 | [C₁₂H₁₂FN]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₁H₉FN]⁺ | Loss of a methyl radical (M - CH₃) |

| 95 | [C₆H₅F]⁺ | Fluorophenyl cation |

| 94 | [C₆H₈N]⁺ | 2,5-dimethylpyrrole cation |

Other Advanced Characterization Methodologies

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of electrons in a molecule, providing direct insight into the energy levels of its molecular orbitals. khanacademy.orgkhanacademy.org In HeI PES, the sample is irradiated with ultraviolet photons from a helium lamp, causing the ejection of valence electrons. libretexts.org The kinetic energy of these ejected photoelectrons is measured, and from this, the binding energy (ionization energy) can be calculated. khanacademy.org

The PES spectrum consists of a series of bands, where each band corresponds to the ionization from a different molecular orbital. libretexts.org For complex molecules like N-arylpyrroles, the spectrum is often interpreted using the composite molecule method, where the spectrum of the whole molecule is compared to the spectra of its constituent parts (e.g., fluorobenzene and 2,5-dimethylpyrrole). rsc.org This approach, combined with semiempirical molecular orbital calculations (like MNDO SCF MO), allows for the assignment of the ionization bands to specific molecular orbitals. rsc.orgrsc.orgresearchgate.net

In studies of various N-aryl- and N-heteroaryl-pyrroles, it has been shown that the highest occupied molecular orbital (HOMO) is consistently of a pyrrole-type character. rsc.orgrsc.org This means the first (lowest energy) ionization band in the PE spectrum of this compound corresponds to the removal of an electron from a π-orbital localized primarily on the pyrrole ring. rsc.org

Table 4: Representative Ionization Energies for N-Arylpyrroles

| Compound Type | Lowest Ionization Energy (eV) | Associated Orbital Character |

|---|---|---|

| N-Arylpyrroles | ~7.5 - 8.5 | Pyrrole-type π-orbital (HOMO) rsc.orgrsc.org |

| N-Arylpyrroles | ~8.5 - 9.5 | Aryl-type π-orbital |

Note: Values are representative for the class of compounds and provide an expected range for this compound. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For pyrrole and its derivatives, absorption bands in the UV region are typically attributed to π-π* transitions within the aromatic pyrrole ring. The UV absorption spectrum of the parent 2,5-dimethylpyrrole (2,5-DMP) has been studied in the context of its photodissociation dynamics. These studies show that excitation at wavelengths in the near UV region (244 < λphot < 282 nm) leads to the population of the 1(1A2)(πσ*) excited state. nih.gov As the wavelength decreases to around 250 nm, stronger, dipole-allowed transitions become more apparent in the parent absorption spectrum. nih.gov

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of a compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.

While specific TGA and DSC data for this compound were not found in the reviewed literature, research on polymers incorporating N-substituted pyrrole functionalities has demonstrated the use of these techniques. For instance, polypropylene copolymers with pyrrole functionality have been shown to exhibit high thermo-oxidative stability, which can be investigated using thermal analysis. csic.es For a crystalline solid like this compound, DSC would be expected to show a sharp endothermic peak corresponding to its melting point. TGA would reveal the temperature at which the compound begins to decompose.

Electron Paramagnetic Resonance (EPR) and X-ray Photoelectron Spectroscopy (XPS)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons. As this compound is a diamagnetic species in its ground state, it would not be expected to produce an EPR signal. However, EPR could be a valuable tool for studying any radical intermediates that may be formed during chemical reactions or upon irradiation of the compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While no specific XPS data for this compound has been reported, XPS studies have been conducted on related heterocyclic structures. For example, XPS has been used to study asymmetrical tetraarylporphyrins, which contain pyrrole rings as part of their macrocyclic structure. researchgate.net An XPS analysis of this compound would be expected to show peaks corresponding to the core level electrons of carbon (C 1s), nitrogen (N 1s), and fluorine (F 1s). The binding energies of these peaks would provide information about the chemical environment of each element.

Transmission Electron Microscopy (TEM) for Nanomaterials

Transmission Electron Microscopy (TEM) is a powerful microscopy technique used to obtain high-resolution images of the internal structure of materials at the nanoscale. This technique is generally not applicable to the characterization of small, crystalline molecules like this compound in its bulk form. However, if this compound were to be used as a building block for the synthesis of nanomaterials, such as nanoparticles or polymers, TEM would be an indispensable tool for characterizing the morphology, size, and dispersion of the resulting nanostructures.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound (C₁₂H₁₂FN), the theoretical elemental composition can be calculated.

While experimental elemental analysis data for this compound is not available in the reviewed literature, data for a closely related compound, 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole (C₁₃H₁₂F₃NO), has been reported. nih.gov The experimentally found values for this analog were in close agreement with the calculated values, demonstrating the utility of this technique in confirming the successful synthesis of N-aryl-2,5-dimethylpyrroles. nih.gov Similarly, elemental analysis for another related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (C₈H₁₀N₄O), also showed good agreement between the calculated and found values. mdpi.com

Below is a table showing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

| Carbon | C | 12.011 | 12 | 144.132 | 76.16% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.40% |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.04% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40% |

| Total | 189.233 | 100.00% |

Theoretical and Computational Chemistry Investigations of 1 4 Fluorophenyl 2,5 Dimethylpyrrole

Molecular Dynamics and Conformation Analysis

The relative orientation of the pyrrole (B145914) and fluorophenyl rings in 1-(4-fluorophenyl)-2,5-dimethylpyrrole is a key conformational feature. This is defined by the torsional angle (dihedral angle) between the two rings. The planarity or non-planarity of the molecule can significantly affect its electronic properties, such as conjugation between the aromatic systems. Computational studies on similar polypyrrole structures have shown that the planarity of the ring systems can be influenced by factors like charge and interactions with other molecules.

The conformational preferences can be explored by rotating the bond connecting the nitrogen of the pyrrole ring to the carbon of the fluorophenyl ring and calculating the energy at each step. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

Molecular mechanics methods, such as the MM2 force field, offer a computationally efficient way to perform conformational analysis and energy minimization. Unlike quantum mechanical methods, molecular mechanics treats molecules as a collection of atoms held together by springs (bonds), and the energy is calculated based on a classical mechanical force field.

MM2 simulations can be used to explore the potential energy surface of this compound to identify low-energy conformations. Energy minimization is a process that adjusts the geometry of the molecule to find a structure with the lowest possible energy, which corresponds to a stable conformation. These methods are particularly useful for exploring the conformational landscape of flexible molecules.

Thermochemical Properties from Computational Approaches

Computational methods are invaluable for determining the thermochemical properties of molecules, which are essential for understanding their stability and reactivity. As demonstrated with the related compound 2,5-dimethyl-1-phenylpyrrole, high-level ab initio calculations like G3(MP2)//B3LYP can be employed to accurately calculate the gas-phase enthalpy of formation (ΔfH°(g)). This approach typically involves using a set of well-balanced chemical reactions (working reactions) to minimize computational errors. The excellent agreement between the computed and experimental values for analogous compounds lends confidence to the application of these methods for predicting the thermochemical properties of this compound.

| Thermochemical Property | Computational Method | Significance |

| Gas-Phase Enthalpy of Formation | G3(MP2)//B3LYP | A fundamental measure of the molecule's stability. |

| Proton Affinity | Computational Chemistry | Quantifies the molecule's basicity in the gas phase. |

| Adiabatic Ionization Enthalpy | Computational Chemistry | The energy required to remove an electron from the molecule. |

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature, it has been determined that there are no available theoretical and computational chemistry investigations that specifically focus on the compound This compound . Consequently, detailed research findings, data tables, and specific computational studies on the molecular interactions and binding affinities for this particular molecule could not be located.

While computational chemistry is a powerful tool for understanding molecular behavior, the scientific community has not published research that would provide the specific data required to populate the requested article section. Therefore, any attempt to generate content on this topic would be speculative and would not adhere to the rigorous standards of scientific accuracy based on published, peer-reviewed data.

Advanced Chemical Applications and Functional Material Development of 1 4 Fluorophenyl 2,5 Dimethylpyrrole

Role as a Catalytic Reagent and in Reaction Development

While not typically a catalyst itself, 1-(4-Fluorophenyl)-2,5-dimethylpyrrole and its structural analogs are instrumental in the development and optimization of synthetic reactions. The core pyrrole (B145914) structure is often synthesized via the Paal-Knorr method, which involves the condensation of a 1,4-diketone with an aniline, such as 4-fluoroaniline (B128567). nih.govmdpi.com This foundational reaction provides a reliable route to N-aryl pyrroles.

Further functionalization of the pyrrole ring, often through methods like Friedel-Crafts acylation, allows for the creation of more complex intermediates. nih.gov For instance, the chloro-analogue of the target compound is used as a starting material in base-catalyzed intramolecular cyclization reactions to produce complex heterocyclic systems like pyrrol-3-ones. mdpi.com The development of these synthetic pathways, often requiring palladium/copper-catalyzed cross-coupling reactions to prepare the necessary precursors, highlights the compound's role as a key substrate in advancing chemical methodologies. mdpi.com The reactivity of the pyrrole core and the electronic influence of the 4-fluorophenyl group are critical factors in the successful design of these multi-step syntheses.

Table 1: Key Reactions Involving the 1-Aryl-2,5-dimethylpyrrole Scaffold

| Reaction Type | Precursors | Product Type | Significance in Reaction Development | Source(s) |

| Paal-Knorr Condensation | 2,5-Hexanedione (B30556), 4-substituted aniline | 1-Aryl-2,5-dimethylpyrrole | Foundational method for synthesizing the core pyrrole structure. | nih.govmdpi.com |

| Friedel-Crafts Acylation | 1-Aryl-2,5-dimethylpyrrole, Acid Chloride | 3-Acyl-1-aryl-2,5-dimethylpyrrole | Introduces functional handles onto the pyrrole ring for further modification. | nih.gov |

| Intramolecular Cyclization | Substituted aminoacetylenic ketones | Dihydropyrrol-3-ones | Demonstrates the use of the scaffold in creating complex, fused ring systems. | mdpi.com |

| Cross-Coupling (e.g., Suzuki, Stille) | Halogenated 1-Aryl-2,5-dimethylpyrroles | Functionalized bi-aryl or polymeric systems | Enables the integration of the pyrrole unit into larger conjugated systems for materials science. | nih.gov |

Integration into Polymeric and Nanomaterial Systems

The structural characteristics of this compound make it an attractive building block for the construction of advanced polymers and nanomaterials. The combination of the electron-rich pyrrole ring and the electron-withdrawing fluorophenyl group creates a donor-acceptor (D-A) type structure, which is a fundamental design principle for organic electronic materials. nih.gov Analogues such as 1-(4-Cyanophenyl)-2,5-dimethylpyrrole are explicitly used in the creation of materials like organic semiconductors. chemimpex.com

This potential is most prominently realized in the field of diketopyrrolopyrrole (DPP)-based materials. nih.govfrontiersin.org DPPs are high-performance pigments and organic semiconductors known for their excellent charge carrier mobility and stability, making them suitable for applications in Organic Field-Effect Transistors (OFETs) and organic photovoltaics. frontiersin.orgwikipedia.org These materials feature a core pyrrolo[3,4-c]pyrrole (B14788784) unit flanked by aromatic groups. The synthesis of novel DPP derivatives and polymers often relies on building blocks containing pyrrole and aryl moieties, suggesting that this compound is a candidate for developing new functional polymers with tailored electronic properties. nih.govnih.gov

Table 2: Role of Pyrrole Derivatives in Functional Materials

| Material Class | Key Structural Motif | Target Application | Role of this compound | Source(s) |

| Organic Semiconductors | Donor-Acceptor (D-A) polymers | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Serves as a D-A building block due to its pyrrole (donor) and fluorophenyl (acceptor) groups. | chemimpex.comfrontiersin.org |

| Diketopyrrolopyrrole (DPP) Polymers | Fused pyrrole-pyrrolone core with aryl substituents | High-performance pigments, OFETs | A potential precursor for synthesizing novel DPP monomers with specific electronic and solubility properties. | nih.govfrontiersin.org |

| Advanced Coatings | Polymers with stable chromophores | UV-stable and specialized coatings | The inherent stability of the pyrrole ring can be harnessed in creating durable polymeric materials. | nih.govchemimpex.com |

Development of Specialized Organic Reagents and Building Blocks

One of the most significant applications of this compound is its use as a versatile building block for synthesizing more complex and specialized organic molecules. The parent compound serves as a scaffold that can be readily modified to introduce new functional groups, enabling access to a wide array of derivatives.

The introduction of a carboxylic acid group at the 3-position of the pyrrole ring yields 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a derivative that provides a reactive handle for amide bond formation and other transformations. nih.gov Furthermore, the core structure is found within more elaborate molecules, demonstrating its utility as a foundational fragment in multi-step syntheses. chemicalbook.com

The true versatility of this class of compounds is evident when examining analogues with different para-substituents on the phenyl ring. These derivatives are valuable reagents in their own right:

1-(4-Chlorophenyl)-2,5-dimethylpyrrole: Used as an intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com

1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole: The iodo- group serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward construction of complex molecular architectures. nih.govscbt.com

1-(4-Cyanophenyl)-2,5-dimethylpyrrole: Acts as a building block for advanced materials, including organic semiconductors and dyes. chemimpex.com

These examples underscore how the 1-aryl-2,5-dimethylpyrrole framework can be tailored to serve as a key intermediate in diverse synthetic applications, from pharmaceuticals to materials science. mdpi.comchemrxiv.org

Application in Dyes and Pigments

The chromophoric nature of the pyrrole ring, especially when part of a larger conjugated system, makes its derivatives promising candidates for dyes and pigments. The most significant application in this area is related to diketopyrrolopyrrole (DPP) pigments, which are renowned for their brilliant colors, high stability, and strong fluorescence. nih.govwikipedia.orgrsc.org DPPs are a class of high-performance pigments widely used in paints, inks, and plastics. nih.gov

DPP dyes are based on a bicyclic pyrrolo[3,4-c]pyrrole core, and their optical properties can be fine-tuned by altering the aromatic groups attached at the 3- and 6-positions. wikipedia.orgresearchgate.net While direct synthesis from this compound is not commonly documented, its structural elements—a pyrrole ring linked to an aryl group—are fundamental to the design of DPP and other organic dyes. researchgate.net The use of related building blocks, such as 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, in the development of dyes highlights the potential of this compound family as precursors for novel colorants with tailored photophysical properties. chemimpex.com

Explorations in Agrochemistry and Industrial Chemical Processes

The this compound scaffold has been explored for its potential in both agrochemical and industrial applications, primarily through the study of its close analogues.

In agrochemistry, the related compound 1-(4-Chlorophenyl)-2,5-dimethylpyrrole is utilized as an important intermediate in the production of pesticides and herbicides. chemimpex.com Its stability and reactivity make it an ideal starting point for creating more complex and effective agrochemicals. chemimpex.com By analogy, the fluorinated version is a strong candidate for similar applications, as the inclusion of fluorine often enhances the biological activity and metabolic stability of agrochemicals.

In the realm of industrial chemical processes, a significant application has emerged in biotechnology. Research has shown that a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, can increase the production of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. nih.gov Subsequent structure-activity relationship studies revealed that the 2,5-dimethylpyrrole moiety is the most effective part of the molecule for this enhancement. nih.gov This finding suggests a valuable industrial application for derivatives of this compound as chemical enhancers in the biopharmaceutical manufacturing process.

Table 3: Summary of Applied Research Areas

| Application Area | Specific Use/Role | Key Findings | Source(s) |

| Agrochemistry | Intermediate for pesticides and herbicides | The chloro-analogue is a known precursor, suggesting similar utility for the fluoro-derivative. | chemimpex.com |

| Industrial Biotechnology | Enhancer of monoclonal antibody production | The 2,5-dimethylpyrrole structural unit was identified as the active moiety for increasing productivity in CHO cell cultures. | nih.gov |

Future Research Directions and Emerging Paradigms for 1 4 Fluorophenyl 2,5 Dimethylpyrrole Studies

Development of Novel Green and Sustainable Synthesis Routes

The chemical industry's shift towards green chemistry has significant implications for the synthesis of N-arylpyrroles. Future research will prioritize the development of eco-friendly methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. The Paal-Knorr synthesis, a traditional method for creating pyrroles, is a prime candidate for such improvements.

Key areas for advancement include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields for reactions like the Paal-Knorr condensation. nih.gov

Alternative Solvents: The exploration of benign solvents such as water, ionic liquids, or deep eutectic solvents can replace hazardous volatile organic compounds (VOCs).

Catalysis: The use of reusable solid acid catalysts or novel nanocatalysts could enhance reaction efficiency and simplify product purification.

Mechanochemistry: Solvent-free synthesis through ball milling presents an intriguing possibility for a highly sustainable production process.

| Parameter | Conventional Method (e.g., Classical Paal-Knorr) | Potential Green Alternative |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication |

| Solvent | Toluene, Xylene, Acetic Acid | Water, Ethanol, Ionic Liquids, Supercritical CO2 |

| Catalyst | Homogeneous acids (e.g., p-TsOH) | Reusable solid acids, Biocatalysts, Nanocatalysts |

| Reaction Time | Hours to days | Minutes to hours |

| Waste Profile | High, often with hazardous byproducts | Minimized, with potential for recyclable components |

Exploration of Unconventional Reactivity and Derivatization Pathways

Beyond its synthesis, the derivatization of the 1-(4-Fluorophenyl)-2,5-dimethylpyrrole core is crucial for creating a diverse library of compounds with tailored properties. Future research will move beyond traditional electrophilic substitution to explore more advanced and selective functionalization techniques.

Emerging strategies include:

C-H Activation: Direct functionalization of the C-H bonds on both the pyrrole (B145914) and the fluorophenyl ring offers a highly atom-economical route to new derivatives, avoiding the need for pre-functionalized starting materials.

Photoredox and Electrochemical Catalysis: These methods can enable novel transformations under mild conditions, accessing reactive intermediates that are difficult to generate through thermal methods.

Late-Stage Functionalization: Introducing key functional groups at a late stage in the synthetic sequence allows for the rapid diversification of complex molecules, which is particularly valuable in medicinal chemistry and materials science.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety and scalability for potentially hazardous or highly exothermic reactions.

Advanced In Situ Spectroscopic Characterization during Reaction Pathways

A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic protocols. The use of Process Analytical Technology (PAT), specifically in situ spectroscopic techniques, will be instrumental in studying the formation of this compound in real-time.

Techniques such as:

ReactIR (In-situ FTIR): To monitor the concentration of reactants, intermediates, and products throughout the reaction.

Process NMR: To provide detailed structural information on species present in the reaction mixture.

Raman Spectroscopy: To track changes in chemical bonding and molecular structure.

By collecting real-time data, researchers can gain insights into reaction kinetics, identify transient intermediates, and understand the influence of various parameters on reaction outcomes. acgpubs.orgnih.govresearchgate.netacgpubs.orgresearchgate.net This knowledge is critical for improving yield, minimizing byproducts, and ensuring the scalability of the synthesis.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. rsc.orgncku.edu.tw For this compound and its derivatives, these computational tools can accelerate the discovery process significantly. researchgate.net

Key applications include:

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of new, hypothetical derivatives, such as solubility, reactivity, and biological activity. researchgate.netnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.

Retrosynthesis Planning: AI algorithms can propose novel and efficient synthetic routes, potentially uncovering pathways that a human chemist might overlook.

Reaction Optimization: Machine learning can be used to analyze experimental data and suggest optimal reaction conditions to maximize yield and minimize impurities. researchgate.net

| AI/ML Application | Objective | Required Data | Potential Outcome |

|---|---|---|---|

| QSAR/QSPR Modeling | Predict biological activity or physical properties | Dataset of known derivatives with measured properties | Prioritization of high-potential target molecules |

| Reaction Yield Prediction | Forecast the outcome of a planned synthesis | Database of similar reactions with documented yields | Improved synthetic efficiency and resource allocation researchgate.net |

| De Novo Design | Generate novel molecular structures with desired properties | Property and structure constraints | Discovery of innovative compounds for specific applications |

| Spectra Prediction | Predict NMR, IR, or mass spectra | Large databases of spectral data | Aid in structure elucidation and verification |

Opportunities in Supramolecular Chemistry and Advanced Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for supramolecular assemblies and advanced materials. nih.gov The presence of the flat pyrrole ring, the fluorinated phenyl group, and the potential for further functionalization opens up numerous possibilities.

Future research could focus on:

Supramolecular Polymers: Utilizing non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding to construct well-ordered, one-, two-, or three-dimensional structures. chemrxiv.orgrsc.org

Organic Electronics: Exploring the potential of its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The fluorine atom can modulate electronic properties and influence molecular packing, which is critical for device performance.

Porous Materials: Designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where this pyrrole derivative acts as a functional linker. Such materials could have applications in gas storage, separation, or catalysis. nih.gov

Liquid Crystals: The rigid, anisotropic shape of derivatives could lead to the development of novel liquid crystalline materials with unique phase behaviors. nih.gov

The interplay between the electron-rich pyrrole and the electron-poor fluorophenyl ring, along with other intermolecular forces, provides a rich toolbox for the rational design of functional supramolecular systems. nih.govyoutube.com

常见问题

Q. What thermal analysis techniques quantify decomposition pathways?

Q. How does the fluorine substituent influence regioselectivity in electrophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。